molecular formula C8H18Cl2N2O2 B1423109 Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride CAS No. 1315365-14-0

Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride

Cat. No. B1423109
CAS RN: 1315365-14-0
M. Wt: 245.14 g/mol
InChI Key: GPWABFCKSBLDTR-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride” is a chemical compound with the CAS Number: 1315365-14-0 . It has a molecular weight of 245.15 and its IUPAC name is methyl 2-amino-3-(1-pyrrolidinyl)propanoate dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2.2ClH/c1-12-8(11)7(9)6-10-4-2-3-5-10;;/h7H,2-6,9H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature . Unfortunately, the boiling point is not available .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride is a valuable intermediate in pharmaceutical synthesis. Its structure is conducive to the formation of pyrrolidinone derivatives, which are prominent in the development of bioactive molecules . These derivatives are integral in creating a variety of drugs due to their efficacy in interacting with biological systems, particularly as enzyme inhibitors and receptor modulators.

Antimicrobial Research

Derivatives of Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride have shown potential in antimicrobial activity. Studies suggest that these compounds can be effective against a range of microorganisms, including bacteria and fungi .

Cancer Research

In cancer research, the compound’s derivatives are being explored for their anticancer properties. The pyrrolidine ring is a common motif in many anticancer agents, and modifying this core structure can lead to the development of new therapeutic agents with improved efficacy and reduced toxicity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-amino-3-pyrrolidin-1-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)7(9)6-10-4-2-3-5-10;;/h7H,2-6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWABFCKSBLDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1CCCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride
Reactant of Route 2
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride
Reactant of Route 3
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Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride
Reactant of Route 4
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Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride
Reactant of Route 5
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride
Reactant of Route 6
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride

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